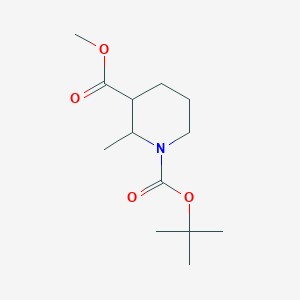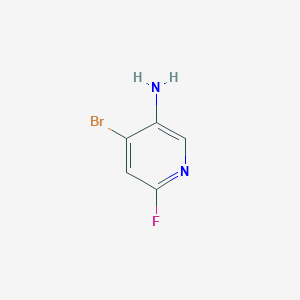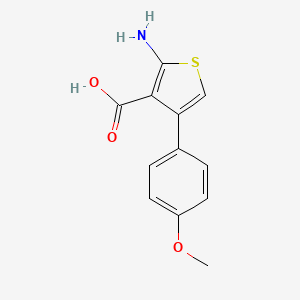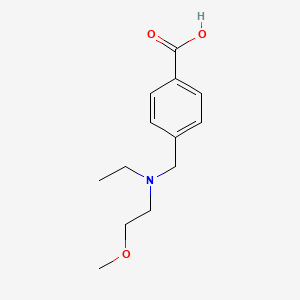
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethyl(2-methoxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid typically involves the reaction of benzoic acid with ethyl(2-methoxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, ethyl(2-methoxyethyl)amine, and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the following steps:
- Mixing of reactants in a reactor.
- Heating the mixture to the desired temperature.
- Monitoring the reaction progress using analytical techniques.
- Purification of the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid:
2-Amino-4-methylbenzoic acid: This compound is used in the synthesis of various organic molecules.
Methyl 4-aminobenzoate: Known for its use in the synthesis of esters and other derivatives.
Uniqueness
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[[ethyl(2-methoxyethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-3-14(8-9-17-2)10-11-4-6-12(7-5-11)13(15)16/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
InChI Key |
UZCZTHGPUQVKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


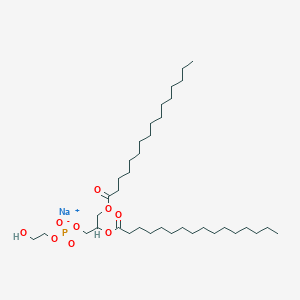
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)


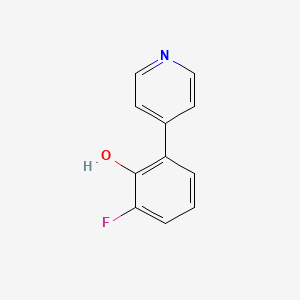

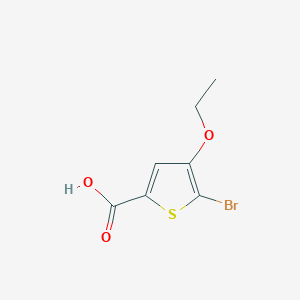
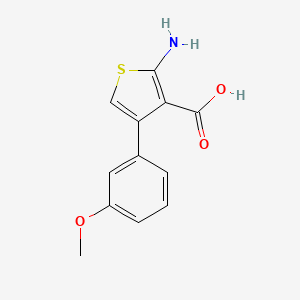
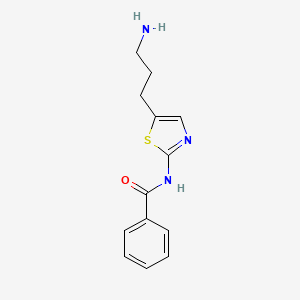
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

